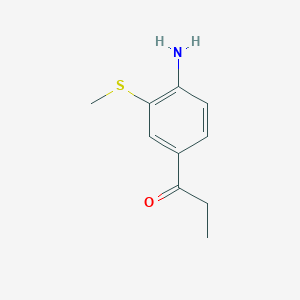![molecular formula C7H13ClFNO B14040212 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride CAS No. 2177267-26-2](/img/structure/B14040212.png)
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-Oxa-9-Azabicyclo[331]Nonane Hydrochloride is a chemical compound with the molecular formula C7H13ClFNO It is a bicyclic compound containing fluorine, oxygen, and nitrogen atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the bicyclic core: This step involves the construction of the bicyclic structure through cyclization reactions.
Introduction of the fluorine atom: Fluorination reactions are carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- endo-7-Hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
- 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride
Uniqueness
7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2177267-26-2 |
|---|---|
Molecular Formula |
C7H13ClFNO |
Molecular Weight |
181.63 g/mol |
IUPAC Name |
7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H12FNO.ClH/c8-5-1-6-3-10-4-7(2-5)9-6;/h5-7,9H,1-4H2;1H |
InChI Key |
JWUGKMUQIIKJGS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


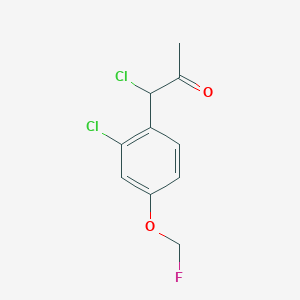
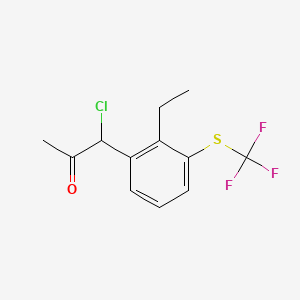

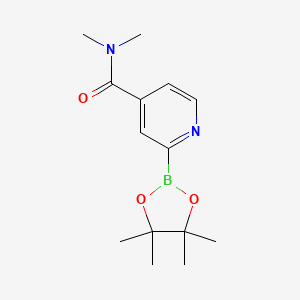
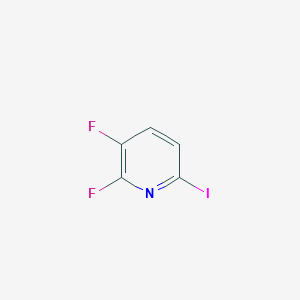
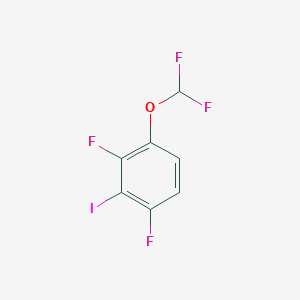
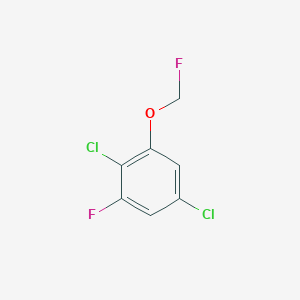
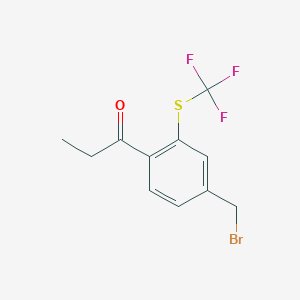
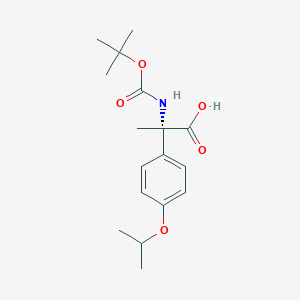
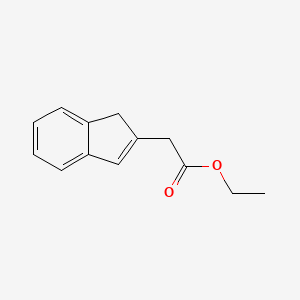
![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
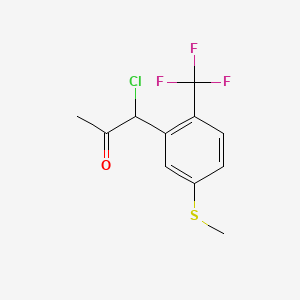
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
